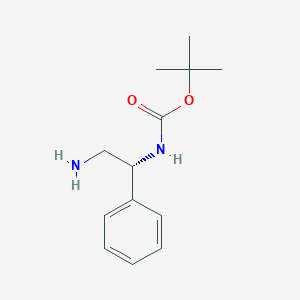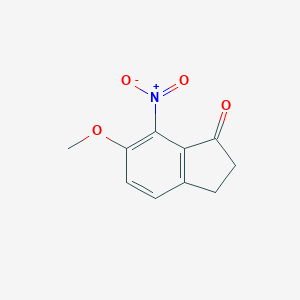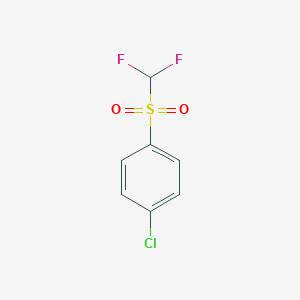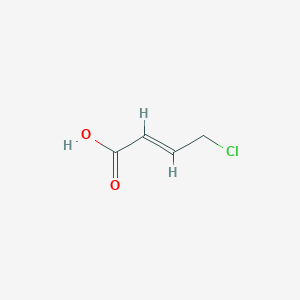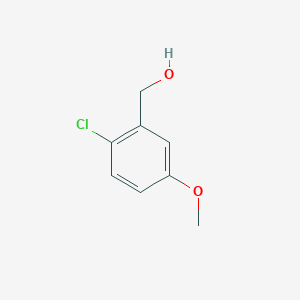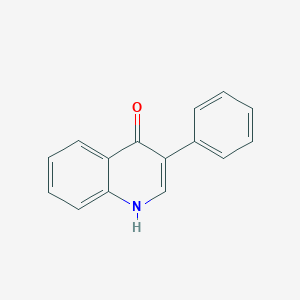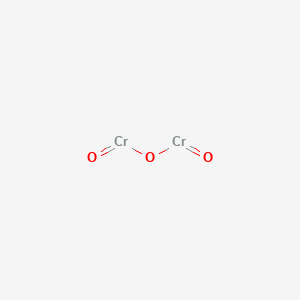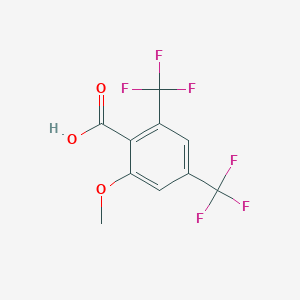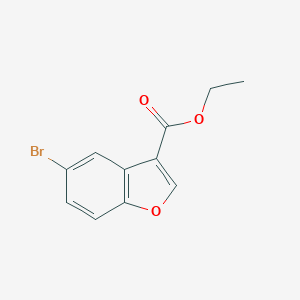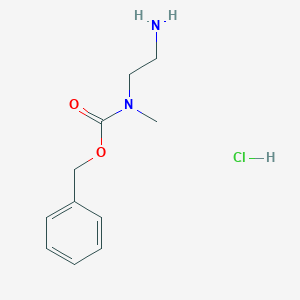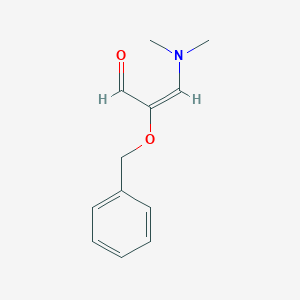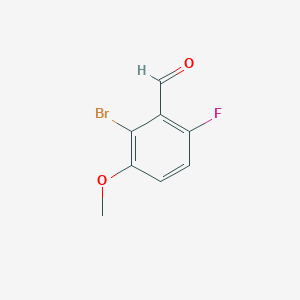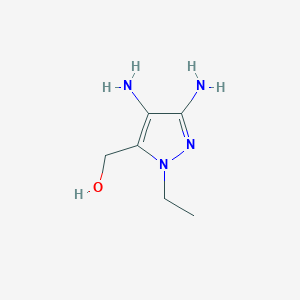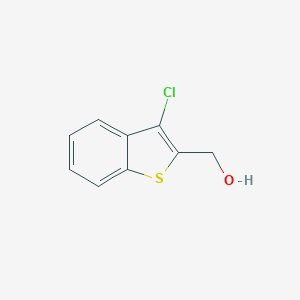
(3-Chloro-1-benzothien-2-yl)methanol
Vue d'ensemble
Description
“(3-Chloro-1-benzothien-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClOS . It has a molecular weight of 198.67 g/mol . The compound is typically stored at a temperature of 2-8°C . It appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “(3-Chloro-1-benzothien-2-yl)methanol” is 1S/C9H7ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 . The Canonical SMILES structure is C1=CC=C2C(=C1)C(=C(S2)CO)Cl .
Physical And Chemical Properties Analysis
“(3-Chloro-1-benzothien-2-yl)methanol” has a molecular weight of 198.67 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass is 197.9906137 g/mol . The topological polar surface area is 48.5 Ų . The compound is covalently-bonded and has a complexity of 165 .
Applications De Recherche Scientifique
Catalyst and Organic Synthesis Applications
Catalysis in Huisgen 1,3-dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) described the use of a ligand formed from a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol structure in complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently (Ozcubukcu et al., 2009).
Preparation of Angular Pentacyclic Compounds : Dalal et al. (2017) reported the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones leading to the formation of angular pentacyclic compounds, which is significant for the synthesis of benzothiophene fused xanthenone derivatives (Dalal et al., 2017).
Synthesis of Methanone Derivatives : A study by Thirunarayanan (2014) focused on the synthesis of (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones, which exhibited antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2014).
Photochemical and Material Applications
Photochemical Synthesis : A study by Sharba et al. (2005) described the synthesis of various heterocyclic compounds derived from 3-chloro-2-chlorocarbonylbenzo[b]thiophene, showcasing the material's utility in creating novel organic compounds (Sharba et al., 2005).
Synthesis of Perfluorocyclopentene Derivatives : Huang et al. (2018) synthesized a photochromic compound, 1-(2-methyl-3-benzothienyl)-2-[2-methyl-5-(4-ethyl benzoate)-3-thienyl]perfluorocyclopentene, showing potential applications in optical recording and photoswitches (Huang et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKUHFGNJQXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356344 | |
| Record name | (3-chloro-1-benzothien-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-1-benzothien-2-yl)methanol | |
CAS RN |
124168-55-4 | |
| Record name | (3-chloro-1-benzothien-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

